Cis-3-Hexenyl isobutyrate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is classified as an ester, formed from the reaction between cis-3-hexen-1-ol and isobutyric acid (or 2-methylpropanoic acid) through an esterification process. This compound appears as a colorless liquid with a flash point of 67°C and a boiling point of 92°C. It is known for its distinctive green and fruity aroma, reminiscent of cut grass and ripe fruits, making it valuable in the fragrance industry .
These reactions highlight the reactivity of cis-3-hexenyl isobutyrate, particularly in atmospheric chemistry where it reacts with hydroxyl radicals, which are crucial for understanding its environmental impact .
The synthesis of cis-3-hexenyl isobutyrate typically involves an esterification reaction:
This method yields cis-3-hexenyl isobutyrate efficiently while allowing for variations in conditions to optimize yield and purity .
Cis-3-Hexenyl isobutyrate finds diverse applications:
Its ability to impart naturalness to fruity notes makes it particularly sought after in these industries .
Studies on cis-3-hexenyl isobutyrate have focused on its interactions with hydroxyl radicals in gas-phase kinetics. These interactions are significant for understanding its atmospheric degradation processes. The reaction rate coefficients have been experimentally determined, indicating that the primary mechanism involves the addition of hydroxyl radicals to the double bond present in the compound . This information is crucial for modeling its environmental behavior and potential impacts.
Cis-3-Hexenyl isobutyrate shares structural similarities with other hexenyl esters. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cis-3-Hexenyl butyrate | Similar structure with butyric acid component | Less commonly used in perfumery |
Trans-2-Hexenyl isobutyrate | Trans configuration instead of cis | More fruity and less green aroma |
Cis-3-Hexenyl hexanoate | Different acyl group (hexanoic acid) | Unique scent profile due to longer carbon chain |
Cis-3-Hexenyl 3-methylbutanoate | Contains a branched acyl group | Distinctive scent due to branching |
Cis-3-Hexenyl isobutyrate's unique combination of green and fruity notes distinguishes it from these similar compounds, making it particularly valuable in fragrance applications .
cis-3-Hexenyl isobutyrate is systematically named (Z)-3-hexen-1-yl isobutyrate under IUPAC guidelines. Its CAS Registry Number is 41519-23-7. This ester is derived from the reaction of isobutyric acid (2-methylpropanoic acid) with cis-3-hexen-1-ol, a branched-chain alcohol featuring a Z-configured double bond at the 3-position.
Key identifiers:
Property | Value | Source |
---|---|---|
IUPAC Name | (Z)-3-hexen-1-yl isobutyrate | |
CAS RN | 41519-23-7 | |
EINECS | 255-424-0 | |
PubChem CID | 87563985 |
This compound is recognized by multiple synonyms, including:
The molecular formula is C₁₀H₁₈O₂ (molecular weight: 170.25 g/mol). Its structure features:
Structural isomerism includes: